REACTION_SMILES
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[CH2:1]=[CH:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[CH2:9]([CH3:10])[O:11][SiH:12]([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18].[CH3:19][CH2:20][O:21][C:22](=[O:23])[CH3:24].[CH3:26][c:27]1[cH:28][cH:29][cH:30][cH:31][cH:32]1.[Pt:25]>>[CH2:1]([CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[Si:12]([O:11][CH2:9][CH3:10])([O:13][CH2:14][CH3:15])[O:16][CH2:17][CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO[SiH](OCC)OCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Pt]
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Name
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Type
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product
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Smiles
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CCO[Si](CCc1ccccc1)(OCC)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |